

synthesis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

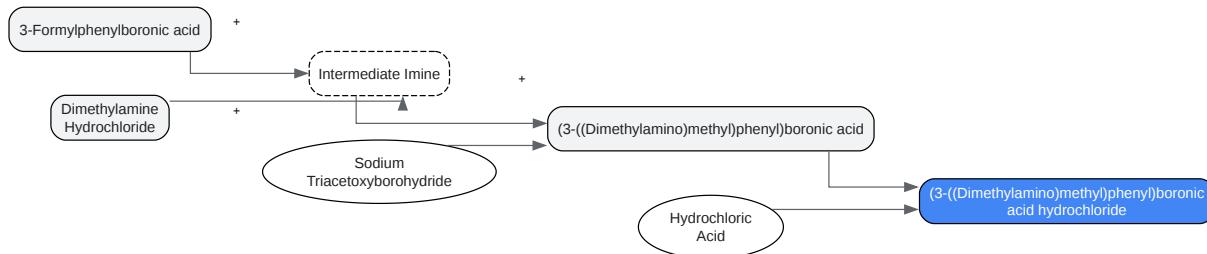
Compound Name:	(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
Cat. No.:	B591612

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic route to **(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride**, a valuable building block in medicinal chemistry and organic synthesis. The synthesis involves the reductive amination of 3-formylphenylboronic acid with dimethylamine hydrochloride, followed by the formation of the hydrochloride salt.


Chemical Properties and Safety Information

Property	Value	Reference
CAS Number	1485417-01-3	[1]
Molecular Formula	C ₉ H ₁₅ BCINO ₂	[1]
Molecular Weight	215.49 g/mol	[1]
Melting Point	82-85 °C	[1]
Purity	≥95%	[2]
Hazard Statements	Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.	[2]

Synthesis Pathway Overview

The synthesis of **(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride** is achieved through a two-step process:

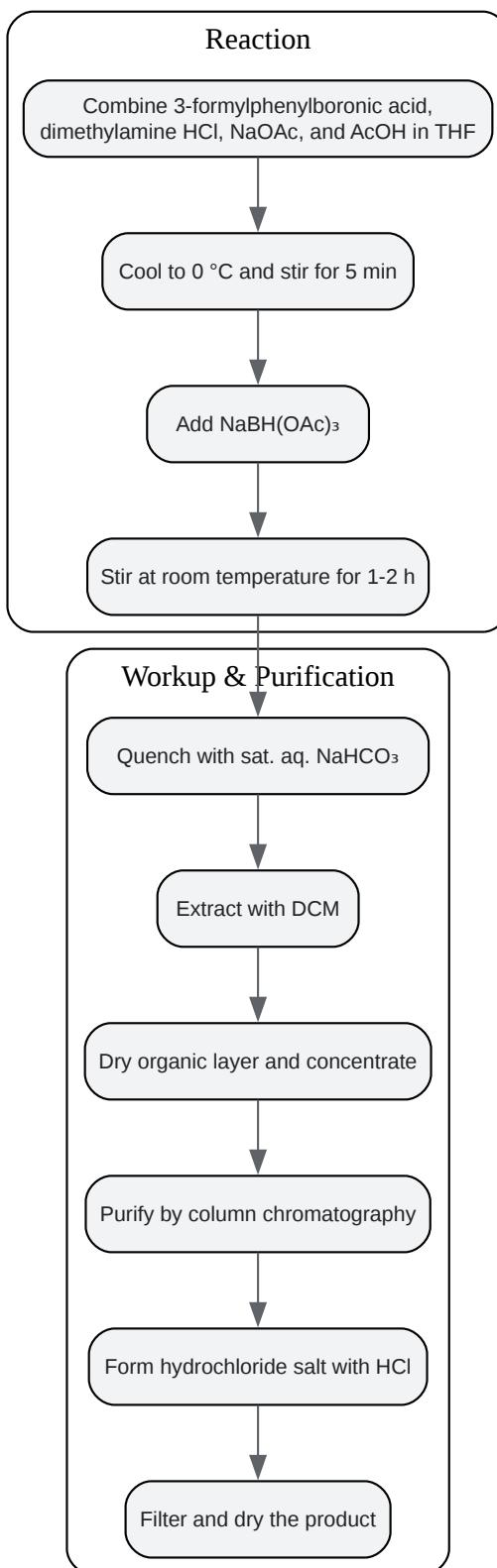
- Reductive Amination: 3-Formylphenylboronic acid is reacted with dimethylamine hydrochloride in the presence of a reducing agent, sodium triacetoxyborohydride. This reaction forms the tertiary amine.
- Hydrochloride Salt Formation: The resulting (3-((dimethylamino)methyl)phenyl)boronic acid is treated with hydrochloric acid to yield the final hydrochloride salt. This step is often integrated into the workup procedure.

[Click to download full resolution via product page](#)

Caption: Overall synthesis pathway for the target compound.

Experimental Protocol

This protocol is adapted from a similar reductive amination procedure and should be optimized for the specific substrates.[3]


Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
3-Formylphenylboronic acid	149.96	1.00 g	6.67
Dimethylamine hydrochloride	81.54	1.09 g	13.34
Sodium acetate	82.03	0.88 g	10.67
Acetic acid	60.05	0.23 mL	4.00
Sodium triacetoxyborohydride	211.94	3.11 g	14.67
Tetrahydrofuran (THF)	-	30 mL	-
Dichloromethane (DCM)	-	As needed	-
Saturated aq. NaHCO ₃	-	As needed	-
Anhydrous sodium sulfate	-	As needed	-

Procedure

- Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.00 g, 6.67 mmol), dimethylamine hydrochloride (1.09 g, 13.34 mmol), sodium acetate (0.88 g, 10.67 mmol), and acetic acid (0.23 mL, 4.00 mmol).
- Solvent Addition: Add tetrahydrofuran (30 mL) to the flask.
- Initial Stirring: Stir the resulting suspension at 0 °C for 5 minutes.
- Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.11 g, 14.67 mmol) portion-wise to the cooled suspension.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO_3) solution until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by silica gel column chromatography to obtain the pure (3-((dimethylamino)methyl)phenyl)boronic acid. The hydrochloride salt may be formed by dissolving the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of HCl in ether or isopropanol until precipitation is complete.
- Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

[Click to download full resolution via product page](#)**Caption:** Step-by-step experimental workflow.

Characterization Data (Representative)

While specific experimental data for this exact synthesis is not publicly available, the following represents typical characterization data that would be expected for the successful synthesis of **(3-((dimethylamino)methyl)phenyl)boronic acid hydrochloride**.

Technique	Expected Results
¹ H NMR	Peaks corresponding to the aromatic protons, the benzylic methylene protons, the N,N-dimethyl protons, and the boronic acid hydroxyl protons. The integration of these peaks should be consistent with the structure.
¹³ C NMR	Signals for the aromatic carbons, the benzylic carbon, and the N,N-dimethyl carbons.
Mass Spec (ESI+)	A peak corresponding to the molecular ion of the free base $[M+H]^+$ at m/z 180.1.
Purity (HPLC)	>95%

Discussion

The reductive amination of 3-formylphenylboronic acid is a robust and efficient method for the synthesis of the target compound. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be handled easily in the laboratory.

It is important to note that boronic acids can be sensitive to certain reaction conditions. However, the mild conditions of this reductive amination protocol are generally compatible with the boronic acid moiety. Should the boronic acid group show instability, a protection-deprotection strategy might be necessary. A common method for protecting boronic acids is the formation of a pinacol ester, which can be deprotected under acidic or basic conditions.

The final product is isolated as a hydrochloride salt, which often improves its stability and handling properties.

Conclusion

This technical guide outlines a reliable and scalable synthesis of **(3-((dimethylamino)methyl)phenyl)boronic acid hydrochloride**. The described protocol, based on a well-established reductive amination procedure, provides a clear pathway for researchers and drug development professionals to access this important chemical intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. 1485417-01-3 Cas No. | {3-[(Dimethylamino)methyl]phenyl}boronic acid hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. TCI反応実例：ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- To cite this document: BenchChem. [synthesis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591612#synthesis-of-3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride\]](https://www.benchchem.com/product/b591612#synthesis-of-3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com